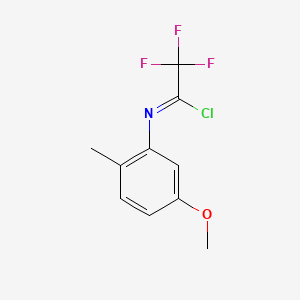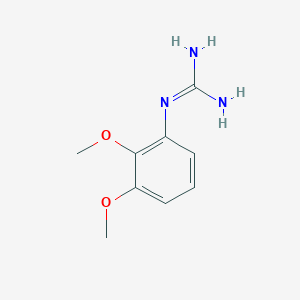
1-(2,3-Dimethoxyphenyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dimethoxyphenyl)guanidine is a chemical compound that belongs to the class of guanidines. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications . The compound’s structure consists of a guanidine group attached to a 2,3-dimethoxyphenyl ring, which imparts unique properties to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dimethoxyphenyl)guanidine typically involves the reaction of 2,3-dimethoxyaniline with a guanidylating agent. Common guanidylating agents include thiourea derivatives, S-methylisothiourea, and cyanamides . The reaction conditions often involve the use of coupling reagents or metal-catalyzed guanidylation to facilitate the formation of the guanidine group.
Industrial Production Methods
Industrial production of guanidines, including this compound, often employs large-scale synthesis techniques such as continuous flow reactors and high-pressure reactors to optimize yield and efficiency. The use of transition metal catalysts and automated systems can further enhance the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,3-Dimethoxyphenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the guanidine group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous conditions.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions may require catalysts or specific pH conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
1-(2,3-Dimethoxyphenyl)guanidine has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a DNA minor groove binder and kinase inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals
Mécanisme D'action
The mechanism of action of 1-(2,3-Dimethoxyphenyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with its targets, leading to inhibition or activation of specific pathways. For example, it may inhibit kinase activity by binding to the ATP-binding site of the enzyme .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3,4-Dimethoxybenzyl)guanidine
- N-(3,4-Dimethoxyphenyl)methylguanidine
- N-(2,3-Dimethoxyphenyl)guanidine
Uniqueness
1-(2,3-Dimethoxyphenyl)guanidine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C9H13N3O2 |
|---|---|
Poids moléculaire |
195.22 g/mol |
Nom IUPAC |
2-(2,3-dimethoxyphenyl)guanidine |
InChI |
InChI=1S/C9H13N3O2/c1-13-7-5-3-4-6(8(7)14-2)12-9(10)11/h3-5H,1-2H3,(H4,10,11,12) |
Clé InChI |
GRVPZGUWNISXGF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1OC)N=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


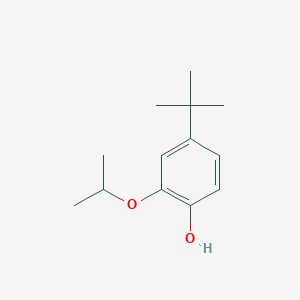
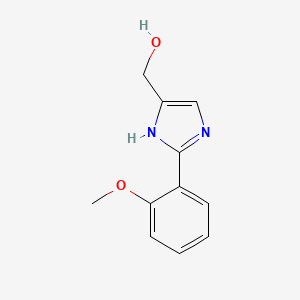
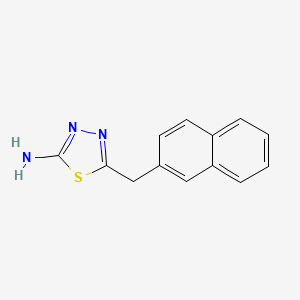



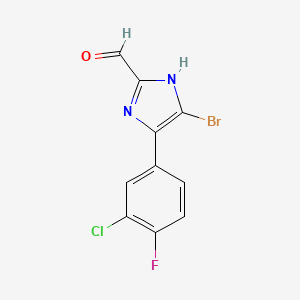
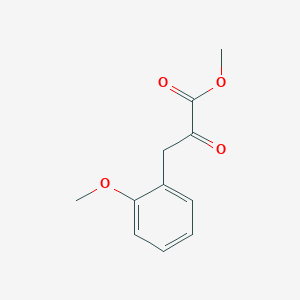


![5-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13691065.png)

![2-Boc-7-iodo-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13691076.png)
